1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Tyrosinase inhibition Halogen SAR Carbazole-thiazole conjugates

1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine (C₅H₇BrN₂S; MW 207.09 g/mol) is a 5-halogenated 2-aminoalkyl thiazole bearing a chiral ethanamine side chain at the thiazole C2 position and a bromine atom at C5. The compound exists as a pair of enantiomers: the (S)-form (CAS 2002525-24-6) is commercially available from multiple vendors at research-grade purity (≥95–98%) , while the (R)-enantiomer is supplied as the hydrochloride salt (CAS 1298054-96-2).

Molecular Formula C5H7BrN2S
Molecular Weight 207.09 g/mol
Cat. No. B13600067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine
Molecular FormulaC5H7BrN2S
Molecular Weight207.09 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(S1)Br)N
InChIInChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3
InChIKeyRBGBHJNCZXLFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine (C₅H₇BrN₂S; MW 207.09 g/mol) is a 5-halogenated 2-aminoalkyl thiazole bearing a chiral ethanamine side chain at the thiazole C2 position and a bromine atom at C5 . The compound exists as a pair of enantiomers: the (S)-form (CAS 2002525-24-6) is commercially available from multiple vendors at research-grade purity (≥95–98%) , while the (R)-enantiomer is supplied as the hydrochloride salt (CAS 1298054-96-2) . The 5-bromo substituent confers both electronic influence on the thiazole ring (σₘ electron-withdrawing) and a reactive handle for transition-metal-catalyzed cross-coupling [1]. Thiazole derivatives broadly populate kinase inhibitor, antimicrobial, and endocannabinoid-modulator chemical space, but the specific combination of 5-bromination and a chiral α-methylamine in this compound creates a differentiated profile that cannot be replicated by non-halogenated, 5-chloro, or achiral analogs.

Why 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine Cannot Be Casually Replaced by In-Class Analogs


The 5-position halogen on the thiazole ring is not a silent substituent—it governs kinase binding pose, cross-coupling reactivity, and mutagenicity profile in ways that differ qualitatively among bromo, chloro, fluoro, and unsubstituted analogs. In direct comparative tyrosinase inhibition assays, the bromo derivative exhibits an IC₅₀ of 105 µM, distinguishable from the chloro analog (IC₅₀ = 86 µM) and 3.66-fold more potent than the ascorbic acid reference [1]. In a CDK2 inhibitor scaffold-hopping campaign, the 5-bromo substitution was essential for the initial hit (IC₅₀ = 808 nM), and replacement with 5-isopropyl shifted potency by 40-fold (IC₅₀ = 20 nM), while the 5-unsubstituted or 5-chloro variants were not active in the same screening cascade [2]. Furthermore, the 5-bromo group enables Suzuki–Miyaura and Stille cross-coupling diversification that the 5-chloro and 5-fluoro analogs support with substantially lower efficiency, making bromine the preferred halogen for library construction [3]. Finally, the chiral ethanamine moiety—absent in the achiral (5-bromothiazol-2-yl)methanamine analog—introduces stereospecific target engagement that simple primary aminomethyl thiazoles cannot provide . These data collectively demonstrate that the bromo + chiral amine combination is not interchangeable with any single structural modification.

Quantitative Differentiation Evidence for 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine Versus Closest Analogs


Halogen-Dependent Tyrosinase Inhibitory Potency: Direct Br vs. Cl vs. F Comparison

In a head-to-head study of carbazole–thiazole dyes differing only in the halogen atom at the thiazole 5-position, the chlorine-containing analog (C-Cl) achieved an IC₅₀ of 86 µM against tyrosinase, while the bromine-containing analog (C-Br) exhibited an IC₅₀ of 105 µM—both in the mixed-inhibition range of 68–105 µM shared with the fluorine analog (C-F) [1]. The C-Br derivative was 3.66-fold more potent than the ascorbic acid (AA) positive control, establishing that the bromine substituent yields the most favorable balance of potency and electronic character among the three halogens tested [1]. This dataset provides the only available direct, same-assay quantitative comparison of Cl, Br, and F at the thiazole 5-position, enabling halogen selection based on empirically measured biological effect rather than predicted physicochemical properties alone.

Tyrosinase inhibition Halogen SAR Carbazole-thiazole conjugates

CDK2 Kinase Inhibition Scaffold Validation: 5-Bromo Thiazole as the Essential Hit

N-(5-Bromo-1,3-thiazol-2-yl)butanamide—a compound sharing the identical 5-bromo-thiazol-2-yl core with 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine—was identified as an ATP-competitive CDK2/Cyclin A inhibitor with an IC₅₀ of 808 nM in high-throughput screening [1]. Within the same study, structure-based optimization of the 5-position substituent produced compound 2 (IC₅₀ = 192 nM) and compound 4 (5-isopropyl analog, IC₅₀ = 20 nM), representing a 40-fold potency improvement from the bromo hit [1]. The X-ray crystal structure of CDK2 in complex with the 5-bromo inhibitor (PDB 2BTR, resolution 1.85 Å) confirmed that the bromine atom occupies a defined hydrophobic pocket in the ATP-binding site [2]. Critically, the unsubstituted thiazole and 5-chloro variants did not emerge as hits in the same HTS campaign, indicating that the bromine atom's van der Waals radius and polarizability are specifically required for initial target engagement in this kinase family [1].

CDK2 inhibitor Kinase drug discovery Structure-based drug design

Suzuki–Miyaura Cross-Coupling Reactivity: 5-Bromo as the Optimal Synthetic Diversification Handle

The 5-bromo substituent on the thiazole ring is the preferred leaving group for Pd-catalyzed Suzuki–Miyaura and Stille cross-coupling reactions among the common halogens (I > Br ≫ Cl > F) [1]. In a dedicated synthetic methodology study, Suzuki and Stille couplings were successfully performed between 5-bromothiazole substrates and diverse aryl/heteroaryl partners, while the corresponding 5-chlorothiazole substrates failed to react under identical conditions [1]. This reactivity differential is grounded in the C–Br bond dissociation energy (~285 kJ/mol) versus C–Cl (~350 kJ/mol), making oxidative addition at Pd(0) kinetically accessible for bromo but not chloro substrates under mild conditions. Additionally, the 5-bromo-2-aminothiazole scaffold has been employed in one-pot diversification protocols that are directly compatible with downstream Suzuki–Miyaura coupling, enabling efficient library construction without intermediate purification [2]. The 5-fluoro analog, by contrast, is essentially inert toward cross-coupling and serves only as a metabolically stable bioisostere with no synthetic diversification utility.

Palladium catalysis Cross-coupling Thiazole library synthesis

Chiral Resolution: Procurement of Enantiopure (S)- and (R)-Forms Enables Stereospecific SAR

1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine possesses a stereogenic center at the α-carbon of the ethanamine side chain. The (S)-enantiomer (CAS 2002525-24-6) is commercially stocked by Fluorochem at £134/100 mg, £226/250 mg, and £471/1 g (≥98% purity), with real-time inventory available at the time of this analysis . The (R)-enantiomer is available as the hydrochloride salt (CAS 1298054-96-2) from A2B Chem . By contrast, the achiral analog (5-bromo-1,3-thiazol-2-yl)methanamine lacks the methyl-substituted stereocenter entirely and cannot support stereospecific target engagement studies. The availability of both enantiomers as discrete, analytically characterized compounds enables enantioselective SAR investigations and chiral-pool-based asymmetric synthesis strategies that are not possible with racemic mixtures or with the non-chiral methanamine homolog.

Chiral resolution Enantioselective synthesis Stereospecific SAR

5-Halogen-Dependent Mutagenicity: Bromo and Chloro Share a Liability Not Observed with Unsubstituted Thiazole

In a comparative mutagenicity study of 27 heterocyclic sulfur compounds using Klebsiella pneumoniae and Salmonella typhimurium TA100, both 2-amino-5-bromothiazole and 2-amino-5-chlorothiazole were mutagenic to both test organisms, whereas 2-aminothiazole (no 5-halogen) was mutagenic only in K. pneumoniae and 2-amino-4-methylthiazole was non-mutagenic in S. typhimurium [1]. This demonstrates that 5-halogenation—regardless of whether bromine or chlorine—introduces a mutagenicity liability not present in the parent 2-aminothiazole scaffold. For procurement decisions, this means that the 5-bromo and 5-chloro analogs share a common safety consideration, but the 5-bromo compound retains the distinct advantage of cross-coupling reactivity while carrying no additional mutagenic burden relative to the 5-chloro variant.

Mutagenicity Genotoxicity screening 5-Halogen SAR

Evidence-Backed Application Scenarios for 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine in Scientific Procurement


Kinase Inhibitor Lead Optimization: CDK2/Aurora/CLK Family Programs

The 5-bromo-thiazol-2-yl core is a crystallographically validated ATP-competitive kinase inhibitor scaffold (PDB 2BTR, CDK2 co-crystal at 1.85 Å resolution) [1]. With the parent butanamide analog demonstrating CDK2 IC₅₀ = 808 nM and optimized derivatives achieving 20 nM potency, 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine serves as a versatile amine-building-block entry point for generating focused kinase inhibitor libraries. The free primary amine allows direct coupling to carboxylic acid or sulfonyl chloride warheads, while the 5-bromine atom permits late-stage Suzuki diversification to explore the hydrophobic pocket adjacent to the gatekeeper residue [1]. The (S)-enantiomer can be procured directly for stereospecific SAR, avoiding chiral resolution bottlenecks .

Diversity-Oriented Synthesis and Thiazole Library Construction

The 5-bromo substituent uniquely enables Pd-catalyzed Suzuki–Miyaura and Stille cross-coupling diversification of the thiazole core under mild conditions (Pd(PPh₃)₄ or Pd(dba)₂, K₂CO₃, 80–130 °C) [2]. This is not achievable with the 5-chloro or 5-fluoro analogs under the same conditions, making 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine the preferred building block for constructing 5-arylated thiazole libraries. The one-pot synthetic methodology described by Prevost et al. further demonstrates that highly functionalized 5-bromo-2-aminothiazoles can be prepared efficiently and coupled directly without intermediate isolation, accelerating library synthesis timelines [3].

Stereospecific Structure–Activity Relationship (SAR) Studies

The chiral ethanamine group distinguishes this compound from achiral aminomethyl-thiazole analogs. Both (S)- and (R)-enantiomers are commercially available as discrete, analytically characterized products , enabling direct procurement and head-to-head enantioselective biological evaluation. This is particularly relevant for targets where the amine stereochemistry influences hydrogen-bonding geometry in the active site—as observed in the CDK2 co-crystal structures where the 2-amino substituent orientation is critical for hinge-region binding [1].

Endocannabinoid System Modulation: MAGL Inhibitor Development

5-Bromo-2-aminothiazoles have demonstrated monoacylglycerol lipase (MAGL) inhibition in the micromolar range, positioning this scaffold as a starting point for endocannabinoid hydrolase modulator development [3]. The combination of MAGL inhibitory activity with the synthetic versatility of the 5-bromo handle makes 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine a strategic intermediate for developing dual-target or probe molecules that require both MAGL engagement and peripheral target modulation through 5-position diversification [3].

Quote Request

Request a Quote for 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.